|

REACTION_CXSMILES

|

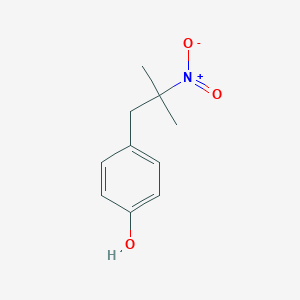

[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]O)=[CH:4][CH:3]=1.[N+:10]([CH:13]([CH3:15])[CH3:14])([O-:12])=[O:11]>COCCOCCOC>[CH3:14][C:13]([N+:10]([O-:12])=[O:11])([CH3:15])[CH2:6][C:5]1[CH:8]=[CH:9][C:2]([OH:1])=[CH:3][CH:4]=1

|

|

Name

|

|

|

Quantity

|

100.08 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(CO)C=C1

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C(C)C

|

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOCCOC

|

|

Name

|

Potassium L-butoxide

|

|

Quantity

|

45.29 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

38 °C

|

|

Type

|

CUSTOM

|

|

Details

|

with vigorous stirring for 30 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux at 132° C. with a Dean-Stark trap

|

|

Type

|

CUSTOM

|

|

Details

|

Water began collecting in the trap

|

|

Type

|

CUSTOM

|

|

Details

|

When water collection

|

|

Type

|

CUSTOM

|

|

Details

|

(around 2.5 h)

|

|

Duration

|

2.5 h

|

|

Type

|

CUSTOM

|

|

Details

|

portions of solvent (30-40 mL each) were removed every thirty minutes

|

|

Type

|

CUSTOM

|

|

Details

|

During the water collection and solvent removal the temperature

|

|

Type

|

CUSTOM

|

|

Details

|

rose from 132° C. to 149° C

|

|

Type

|

WAIT

|

|

Details

|

After 4 h less than 1% of the 4-hydroxybenzyl alcohol remained by HPLC analysis

|

|

Duration

|

4 h

|

|

Type

|

CUSTOM

|

|

Details

|

The heating mantle was removed

|

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

|

Type

|

CUSTOM

|

|

Details

|

was 100° C.

|

|

Type

|

ADDITION

|

|

Details

|

was added

|

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

|

Type

|

CUSTOM

|

|

Details

|

Solvent was removed on a rotary evaporator under vacuum until 593 g of solution

|

|

Type

|

ADDITION

|

|

Details

|

Water (500 mL) and EtOAc (500 mL) were added

|

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

|

Type

|

CUSTOM

|

|

Details

|

(layer separation was poor, but addition of 20% aqueous NaCl was ineffectual)

|

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with EtOAc (200 mL)

|

|

Type

|

EXTRACTION

|

|

Details

|

the combined organic layers were extracted with 1N HCl (500 mL) and water (300 mL)

|

|

Type

|

DISTILLATION

|

|

Details

|

The organic layer was distilled in vacuo to 261 g of oil to which EtOAc

|

|

Type

|

ADDITION

|

|

Details

|

was added (160 mL)

|

|

Type

|

ADDITION

|

|

Details

|

Heptane (3.4 L) was added rapidly

|

|

Type

|

CUSTOM

|

|

Details

|

the product crystallized

|

|

Type

|

CUSTOM

|

|

Details

|

to yield a beige solid (112.36 g, 71% yield, >98% purity by HPLC analysis)

|

|

Type

|

CUSTOM

|

|

Details

|

Another crop of crystals may be obtained from the filtrate

|

|

Type

|

CONCENTRATION

|

|

Details

|

by concentrating

|

|

Type

|

FILTRATION

|

|

Details

|

filtering the solids

|

|

Type

|

CONCENTRATION

|

|

Details

|

by concentrating more fully to a solution

|

|

Type

|

ADDITION

|

|

Details

|

adding heptane

|

|

Type

|

CUSTOM

|

|

Details

|

to crystallize

|

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC(CC1=CC=C(C=C1)O)(C)[N+](=O)[O-]

|

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 71% |

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |